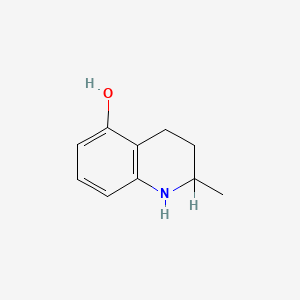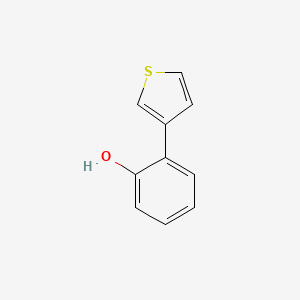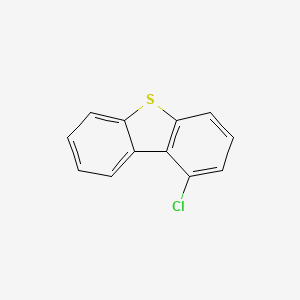
Methyl 2-(4-fluorophenyl)nicotinate
Übersicht
Beschreibung
- Safety Information : It carries warning labels (H302, H315, H320, H335) and precautions (P264, P270, P301+P312, P330) .
Chemical Reactions Analysis
While detailed chemical reactions specific to this compound are not provided, it’s essential to consider potential reactions such as electrophilic substitution due to the aromatic nature of the indole nucleus . Further experimental studies would be necessary to explore its reactivity.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Insecticidal Activities
Methyl 2-(4-fluorophenyl)nicotinate derivatives have been explored for their potential in insect control. Research demonstrates that compounds with a pyridine nucleus, such as nicotinic acid derivatives, exhibit significant insecticidal activities. These derivatives were synthesized and tested against various pests, including the Green peach aphid, American bollworm, and Maize weevil, showing promising results (Deshmukh, Patil, & Shripanavar, 2012).
Enzyme Activity Analysis
Nicotinamide and its methyl analogs were examined as substrates for nicotinamide N-methyltransferase (NNMT) and amine N-methyltransferase (ANMT). These studies, involving rat liver, kidney, spleen, and brain tissues, provide insights into the enzymatic activities and potential therapeutic applications of methylated nicotinamides (Sano, Endo, & Takitani, 1992).
TRPV1 Antagonism for Pain Management
Methyl 2-(4-fluorophenyl)nicotinate derivatives have been identified as potent TRPV1 antagonists. These compounds, like 6-phenylnicotinamide derivatives, show potential in managing inflammatory pain. The optimization of these compounds led to the development of specific derivatives with excellent profiles for pre-clinical development (Westaway et al., 2008).
Metabolic and Pharmacokinetic Studies
Studies have been conducted to understand the metabolic processes and pharmacokinetics of methyl nicotinate and related compounds. Research includes evaluating urinary excretion of its metabolites and correlating these with dietary intake, thereby providing a deeper understanding of its metabolism in humans (Shibata & Matsuo, 1989).
Skin Penetration Enhancement
Research on methyl nicotinate has focused on its ability to enhance skin penetration, an important aspect in topical drug delivery. Studies in this area include the investigation of phonophoresis, a technique using ultrasound to increase drug permeability through the skin (McElnay, Benson, Harland, & Hadgraft, 1993).
Antifungal Applications
Novel 2-aminonicotinamide derivatives, based on the structure of Methyl 2-(4-fluorophenyl)nicotinate, have been synthesized and evaluated for their antifungal activities. These compounds showed potent in vitro activity against various fungal strains, suggesting their potential use in antifungal therapies (Ni et al., 2017).
Analgesic Potential
The analgesic potential of methyl nicotinate has been explored through studies investigating its antinociceptive activity. These studies help in understanding its effectiveness in pain management (Erharuyi, Igbe, Falodun, Enadeghe, & Igbinedion, 2015).
Enhancement of Peripheral Blood Collection
Methyl nicotinate solution has been studied for its ability to enhance peripheral blood collection. This research is significant for medical diagnostics and treatment, particularly for patients with phobias or difficulties in providing blood samples (Zhu et al., 2022).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(4-fluorophenyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-13(16)11-3-2-8-15-12(11)9-4-6-10(14)7-5-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIQPFUXSNNBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571378 | |
| Record name | Methyl 2-(4-fluorophenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110307-23-8 | |
| Record name | Methyl 2-(4-fluorophenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B3045501.png)

![1-{[5-(3-Bromophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B3045504.png)
![2,2,2-trifluoroethyl N-[3-(methylsulfanyl)phenyl]carbamate](/img/structure/B3045505.png)



![1H-Benzimidazole, 1-[(4-nitrophenyl)sulfonyl]-](/img/structure/B3045514.png)

![1,2,3,4-Tetrahydrobenzo[h]isoquinoline](/img/structure/B3045519.png)